Chiauranib is a novel orally active compound characterized as a multi-target inhibitor. It primarily functions by inhibiting several kinases associated with angiogenesis, mitosis, and chronic inflammation. The specific targets include vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1, VEGFR2, VEGFR3), platelet-derived growth factor receptor alpha (PDGFRα), c-Kit, Aurora B kinase, and colony-stimulating factor 1 receptor (CSF-1R). Due to its broad spectrum of action, chiauranib has shown promise in preclinical studies for treating various cancers, particularly those resistant to conventional therapies .
Technical details regarding the exact reagents and conditions used in the synthesis are often proprietary but can be inferred from studies focusing on similar compounds .
Chiauranib's molecular structure features a complex arrangement designed to interact with multiple kinase targets. The three-dimensional conformation is crucial for its binding affinity and specificity.
The structural data can be represented using molecular modeling software that visualizes the binding sites on the target kinases .
Chiauranib undergoes several chemical reactions during its mechanism of action in biological systems:
The binding affinity and kinetics can be analyzed using surface plasmon resonance or similar biophysical techniques that measure real-time interactions between chiauranib and its targets .
Chiauranib exerts its anti-tumor effects through multiple mechanisms:
Studies have shown that treatment with chiauranib leads to decreased viability in various cancer cell lines, indicating effective tumor suppression .
Relevant data regarding these properties can be crucial for formulation development and understanding drug delivery systems .
Chiauranib has significant potential applications in scientific research and clinical settings:
Ongoing clinical trials aim to establish its efficacy further and explore combination therapies with other anticancer agents .
Chiauranib (CS2164; ibcasertib) is a novel, orally active small-molecule multi-kinase inhibitor discovered and developed by Shenzhen Chipscreen Biosciences. Its development began with a 2013 Phase I clinical trial approval by the China Food and Drug Administration (CFDA) [2] [9]. Preclinical studies characterized it as a first-in-class triple-pathway inhibitor targeting angiogenesis (via VEGFR1/2/3, PDGFRα, c-Kit), mitosis (via Aurora B kinase), and tumor-associated immunosuppression (via CSF-1R) [1] [4] [8]. Kinase profiling demonstrated IC50 values in the low nanomolar range (1–9 nM) for all primary targets, confirming high selectivity [1] [8].
Phase I dose-escalation studies (NCT02122809) established a maximum tolerated dose (MTD) of 50 mg/day in patients with advanced solid tumors or lymphoma. Dose-limiting toxicity (grade 3 hypertension) occurred at 65 mg/day. Pharmacokinetic analyses revealed rapid absorption, dose-dependent exposure, and a steady-state accumulation ratio of ~2 after 8 days of dosing [1]. Subsequent Phase II trials explored monotherapy and combination regimens:
These results led to multiple designations:
Table 1: Key Milestones in Chiauranib Development
Year | Development Stage | Significant Findings/Designations |
---|---|---|
2013 | Preclinical Completion | Potent inhibition of VEGFRs, Aurora B, CSF-1R; IC50 1–9 nM [1] [8] |
2014 | Phase I Trial Initiation (NCT02122809) | MTD: 50 mg/day; linear PK; 66.7% stable disease rate [1] |
2020 | Breakthrough Therapy Designation (China CDE) | For recurrent SCLC post-chemotherapy [2] [9] |
2021 | FDA IND Clearance (U.S.) | Phase Ib/II trial in SCLC [6] |
2023–2025 | Phase III Trials (Ongoing) | SCLC (NCT04830813) and ovarian cancer; U.S. dose-escalation at 65 mg (no DLTs) [4] [6] |
Traditional single-target kinase inhibitors face limitations due to tumor heterogeneity, compensatory pathways, and acquired resistance. Chiauranib’s design addresses these via concurrent inhibition of three oncogenic pathways:
Angiogenesis Pathway (VEGFR/PDGFR/c-Kit)
Tumor survival requires neovascularization driven by VEGF/VEGFR and PDGFR signaling. Single-target anti-angiogenics (e.g., bevacizumab) show modest efficacy in ovarian/SCLC due to compensatory mechanisms. Chiauranib co-inhibits VEGFR1/2/3, PDGFRα, and c-Kit, disrupting endothelial proliferation, pericyte recruitment, and tumor stromal interactions [1] [7] [8]. Preclinical studies demonstrated 70–90% suppression of tumor vasculature in xenografts at 20 mg/kg doses [8].
Mitotic Dysregulation (Aurora B Kinase)
Aurora B overexpression induces chromosomal instability and cisplatin resistance in SCLC/ovarian cancers. Unlike selective Aurora B inhibitors (e.g., AZD2811), which showed limited monotherapy efficacy in SCLC (median PFS: 1.6 months) [5], Chiauranib’s dual targeting of Aurora B and angiogenesis synergistically arrests mitosis and starves tumors. In ovarian cancer models, Aurora B inhibition re-sensitizes cisplatin-resistant cells to apoptosis [3] [5]. Clinically, Chiauranib monotherapy induced G2/M cell-cycle arrest and reduced phosphorylated histone H3 levels in tumors [1] [8].
Tumor Microenvironment (CSF-1R)
CSF-1R signaling promotes immunosuppressive M2-polarized tumor-associated macrophages (TAMs). Chiauranib inhibits CSF-1R, shifting TAMs toward antitumor M1 phenotypes and enhancing T-cell infiltration [1] [4]. This mechanism is absent in pure anti-angiogenics, explaining Chiauranib’s superior efficacy in immunocompetent models [4] [8].
Table 2: Synergistic Mechanisms of Chiauranib’s Multi-Target Inhibition
Pathway | Key Targets | Biological Consequence | Therapeutic Advantage |
---|---|---|---|
Angiogenesis | VEGFR1/2/3, PDGFRα, c-Kit | Reduced endothelial cell proliferation and vessel formation | Overcomes VEGF-inhibition escape via PDGFR/c-Kit blockade [1] |
Mitotic Regulation | Aurora B | G2/M arrest; apoptosis in polyploid cells | Targets chemotherapy-resistant clones [3] [5] |
Immune Microenvironment | CSF-1R | Decreased M2-TAMs; enhanced CD8+ T-cell activity | Converts "cold" to "hot" tumors [4] [8] |
This triple-pathway approach enables broad-spectrum antitumor activity:
The rationale is further validated by Chiauranib’s clinical activity in tumors unresponsive to single-pathway inhibitors, positioning it as a paradigm for next-generation multi-kinase therapeutics.
Table 3: Chiauranib Chemical and Clinical Profile
Property | Detail |
---|---|
Chemical Name | Chiauranib (CS2164; ibcasertib) |
CAS Number | 1256349-48-0 |
Molecular Formula | C27H21N3O3 |
Primary Targets | VEGFR1/2/3, PDGFRα, c-Kit, Aurora B, CSF-1R |
IC50 Range | 1–9 nM (kinase assays) [8] |
Development Status | Phase III (SCLC, ovarian cancer); Phase Ib/II (U.S.) [4] [6] |
Key Indications | SCLC, ovarian cancer, pancreatic ductal adenocarcinoma [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7